



Protocol for CRISPR-Cas9 Mediated FKBP12 F36V Knock-in

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Compound of Interest		
Compound Name:	FKBP12 PROTAC dTAG-13	
Cat. No.:	B607220	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

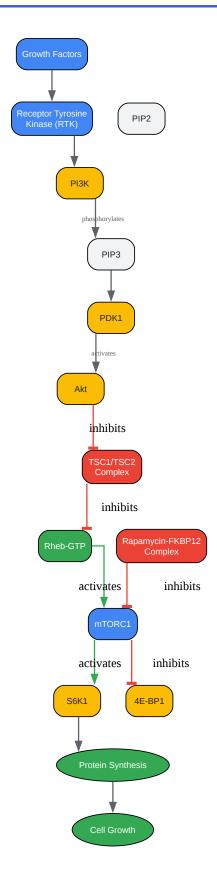
This document provides a detailed protocol for the generation of a stable cell line with a CRISPR-Cas9 mediated knock-in of the F36V mutation into the endogenous FKBP12 locus. The FKBP12 F36V mutant, a key component of the degradation tag (dTAG) system, allows for the rapid and selective degradation of a protein of interest when fused to it, upon administration of a specific degrader molecule.[1][2] This technology offers a powerful tool for target validation and studying the acute consequences of protein loss.[1] This protocol covers sgRNA and donor template design, delivery into mammalian cells, clonal selection, and validation of the knock-in.

Signaling Pathways Involving FKBP12

FKBP12 is a ubiquitously expressed protein that plays a role in several key signaling pathways, including the mTOR and TGF-β pathways. Understanding these interactions is crucial for interpreting the functional consequences of FKBP12 modification.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3][4][5][6] FKBP12, in complex with rapamycin, binds to and inhibits mTORC1.[4]



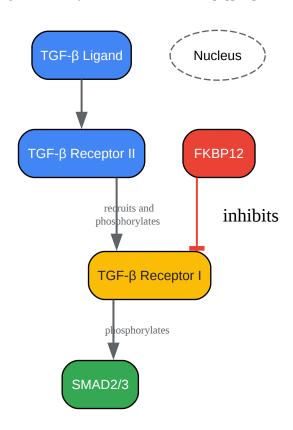


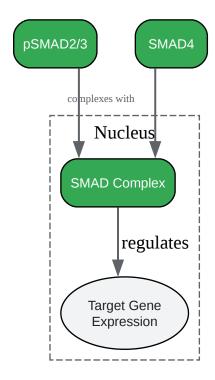
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Caption: mTOR Signaling Pathway showing FKBP12-rapamycin inhibition.



The TGF- β signaling pathway regulates various cellular processes, including growth, differentiation, and apoptosis.[7][8][9][10][11] FKBP12 binds to the TGF- β type I receptor (TGF β RI), preventing its ligand-independent activation.[8][10]





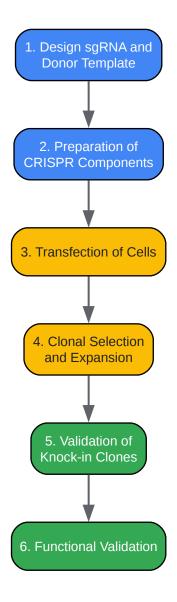


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Caption: TGF-β Signaling Pathway showing FKBP12 inhibition of TGFβRI.

Experimental Workflow

The overall workflow for generating and validating the FKBP12 F36V knock-in cell line is depicted below.



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